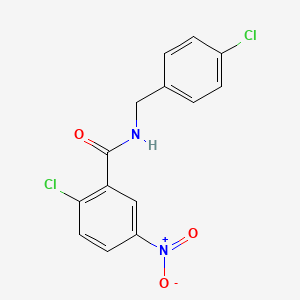
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CB-30865, and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are essential for the proper functioning of the nervous system. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against various enzymes, making it a potential candidate for the treatment of various neurological disorders. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions. However, one limitation is the lack of extensive studies on the toxicity and safety of this compound, which may limit its potential applications in the future.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide. One direction is the optimization of the synthesis method to produce high-quality 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide in large quantities. Additionally, further studies are needed to understand the toxicity and safety of this compound, which may limit its potential applications in the future. Furthermore, additional studies are needed to explore the potential applications of this compound in the treatment of various neurological, inflammatory, and cancer-related conditions.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide involves the reaction of 4-chlorobenzylamine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of the desired compound in good yield. This method has been optimized to produce high-quality 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide for scientific research purposes.
Applications De Recherche Scientifique
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions.
Propriétés
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-7-11(18(20)21)5-6-13(12)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVADARAIWWPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


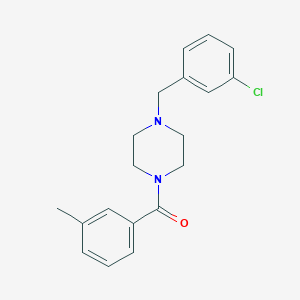
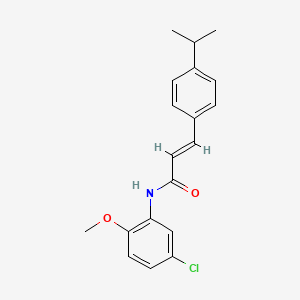

![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
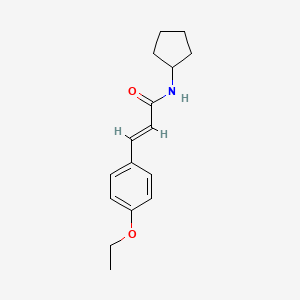
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
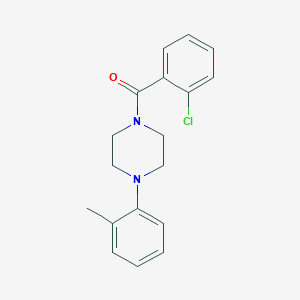
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)


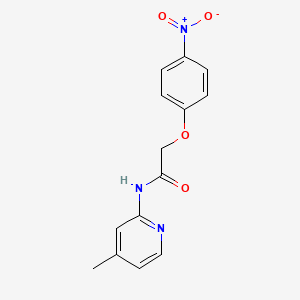
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)